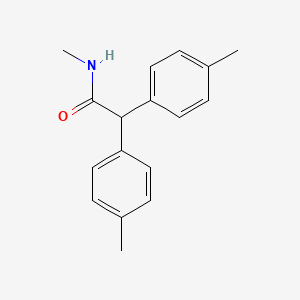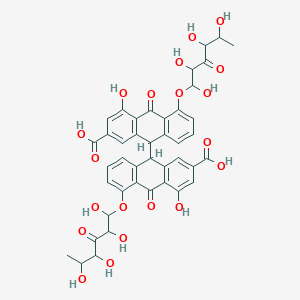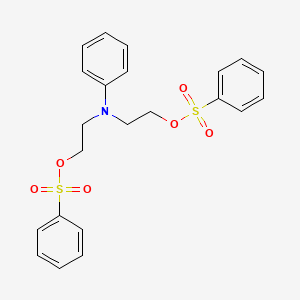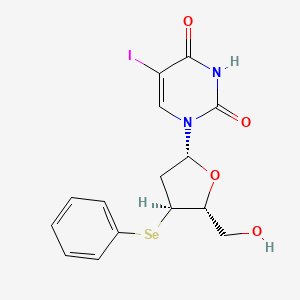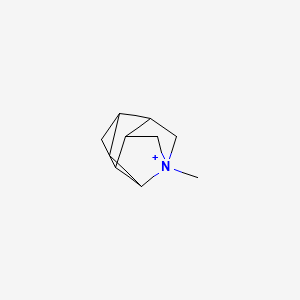
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- is a heterocyclic compound that features a unique structure combining elements of pyrrolium and cyclopentane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0 to 78°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of ethyl acetoacetate with methyl hydrazine under solvent-free conditions has been reported to produce high yields of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolium ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,2,7-Ethanylylidenecyclopenta(b)pyran-9-one, 2,3,4,4a,7,7a-hexahydro-
- Hexahydropyrrolo(1,2-a)imidazol-5-ones
Uniqueness
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- stands out due to its unique combination of pyrrolium and cyclopentane structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7497-31-6 |
|---|---|
Formule moléculaire |
C10H16N+ |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
1-methyl-1-azoniatetracyclo[5.2.1.02,6.04,8]decane |
InChI |
InChI=1S/C10H16N/c1-11-4-8-6-2-7(9(8)5-11)10(11)3-6/h6-10H,2-5H2,1H3/q+1 |
Clé InChI |
WBAFRQZFBIGEKR-UHFFFAOYSA-N |
SMILES canonique |
C[N+]12CC3C4CC(C1C4)C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


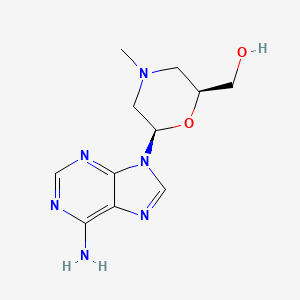
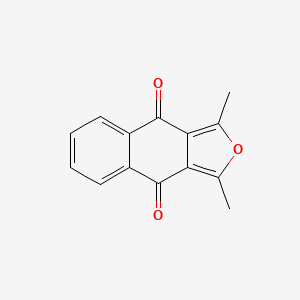

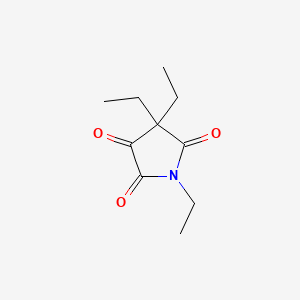
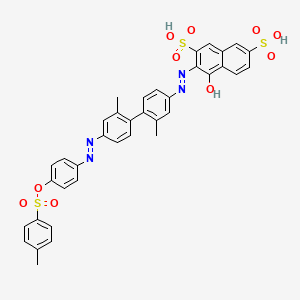
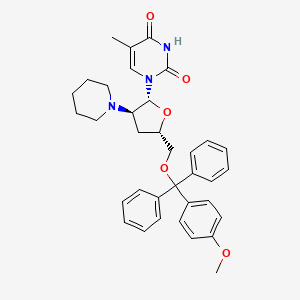

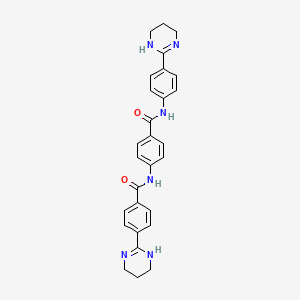
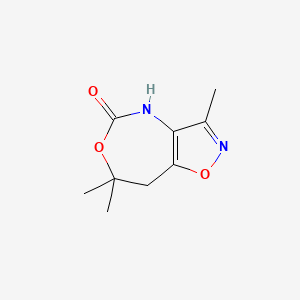
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
